molecular formula C14H15F3O4S B13133270 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate

4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate

Cat. No.: B13133270
M. Wt: 336.33 g/mol
InChI Key: JQHYNTFHGAOGQT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is an organic compound with the molecular formula C14H15F3O4S. It is a triflate ester, which is a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate typically involves the reaction of 4-(benzyloxy)cyclohex-1-en-1-ol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflate ester .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Bases: Pyridine, triethylamine.

    Catalysts: Palladium complexes for coupling reactions.

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions yield substituted cyclohexenes, while elimination reactions yield alkenes.

Scientific Research Applications

4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate involves the activation of the cyclohexene ring towards nucleophilic attack. The triflate group is a good leaving group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzyloxy)cyclohex-1-en-1-yl trifluoromethanesulfonate is unique due to the presence of the benzyloxy group, which can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

Molecular Formula

C14H15F3O4S

Molecular Weight

336.33 g/mol

IUPAC Name

(4-phenylmethoxycyclohexen-1-yl) trifluoromethanesulfonate

InChI

InChI=1S/C14H15F3O4S/c15-14(16,17)22(18,19)21-13-8-6-12(7-9-13)20-10-11-4-2-1-3-5-11/h1-5,8,12H,6-7,9-10H2

InChI Key

JQHYNTFHGAOGQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CCC1OCC2=CC=CC=C2)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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